molecular formula C24H28N4O4 B1682741 Temanogrel CAS No. 887936-68-7

Temanogrel

Cat. No. B1682741
M. Wt: 436.5 g/mol
InChI Key: ZEOQUKRCASTCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temanogrel, also known as APD791, is an oral small molecule inverse agonist of the serotonin 2A (5-HT2A) receptor . It has potent activity on platelets and vascular smooth muscle . It is currently being investigated in clinical studies .


Molecular Structure Analysis

Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da . It contains a total of 63 bonds, including 35 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Temanogrel is a highly selective 5-HT2A receptor antagonist with a Ki of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . It exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .


Physical And Chemical Properties Analysis

Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da .

Scientific Research Applications

Ecological Applications

Temanogrel's applications in science, particularly in ecological studies, are multifaceted. Researchers have emphasized the integration of traditional knowledge, like that of medicinal uses of substances such as Temanogrel, in scientific research and ecological understanding. This approach aids in impact assessment and broadens ecological insights (Huntington, 2000).

Tissue Engineering

In tissue engineering, Temanogrel's influence is notable. While its direct application is not explicitly stated, the broader context of biomaterials development and regenerative medicine intersects with substances like Temanogrel. These biomaterials are crucial for clinical applications in tissue engineering, potentially involving compounds with properties similar to Temanogrel (Furth, Atala, & Van Dyke, 2007).

Drug Discovery

Although not directly related to Temanogrel, the field of drug discovery, where Temanogrel is a component, has evolved significantly. This evolution, driven by advancements in chemistry and pharmacology, implicates the role of substances like Temanogrel in the development of new therapeutic agents. The progression of molecular biology and genomic sciences has also impacted the discovery and application of drugs like Temanogrel (Drews, 2000).

Transcranial Electrical Stimulation

Temanogrel's potential implications in neuroscience, particularly in transcranial electrical stimulation (tES) research, are indirect but relevant. tES techniques, which involve modulation of the central nervous system, could intersect with the neuroactive properties of substances like Temanogrel. This area of research explores the effects of electrical stimulation on brain function, potentially impacted by neuroactive compounds (Woods et al., 2016).

Safety And Hazards

Temanogrel has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety . It has been evaluated for safety, tolerability, and effect on microvascular obstruction in adult participants undergoing percutaneous coronary intervention .

Future Directions

Temanogrel is currently in Phase 2 for the treatment of microvascular obstruction and Raynaud’s phenomenon secondary to systemic sclerosis . The primary endpoint of the study will be measured by the change in Index of Microcirculatory Resistance on day 1 post-PCI compared to baseline . The trial is expected to enroll 99 participants . The availability of the Phase 2 data is expected during the second half of 2022 .

properties

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237321
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis.
Record name APD791
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Temanogrel

CAS RN

887936-68-7
Record name Temanogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMANOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine (120 mg, 0.40 mmole), 3-methoxy-benzoyl chloride (81 mg, 0.48 mmole), and triethylamine (0.1 mL, 0.79 mmole) in 5 mL THF was stirred at room temperature for 10 minutes. The mixture was purified by HPLC to give the title compound as a white solid (TFA salt, 88 mg, 51%). 1H NMR (Acetone-d6, 400 MHz) 2.99-3.21 (m, 2H), 3.22-3.45 (m, 2H), 3.66 (t, J=4.80 Hz, 2H), 3.75 (s, 3H), 3.85 (s, 3H), 3.79-3.89 (m, 4H), 4.58 (t, J=4.80 Hz, 2H), 6.29 (d, J=2.02 Hz 1H), 7.13 (dd, J=8.34, 2.53 Hz, 1H), 7.22 (d, J=8.84 Hz, 1H), 7.42 (t, J=7.83 Hz, 1H), 7.47 (d, J=1.77 Hz, 1H), 7.52 (t, J=1.77 Hz, 1H), 7.56 (d, J=7.07 Hz, 1H), 7.80-7.83 (m, 1H), 7.91-7.96 (m, 1H), 9.54 (s, NH). Exact mass calculated for C24H28N4O4 436.2. found 437.5 (MH+).
Name
3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temanogrel
Reactant of Route 2
Reactant of Route 2
Temanogrel
Reactant of Route 3
Reactant of Route 3
Temanogrel
Reactant of Route 4
Reactant of Route 4
Temanogrel
Reactant of Route 5
Reactant of Route 5
Temanogrel
Reactant of Route 6
Reactant of Route 6
Temanogrel

Citations

For This Compound
17
Citations
HAM Mucke - ASSAY and Drug Development Technologies, 2018 - liebertpub.com
… (MDL 100,907), eplivanserin (S-46349B), glemanserin, cianserin, fananserin, pruvanserin (all of these have been discontinued from development), nelotanserin, and temanogrel (under …
Number of citations: 3 www.liebertpub.com
E Lenci, L Calugi, A Trabocchi - ACS Chemical Neuroscience, 2021 - ACS Publications
… (53) As 5-HT 2A is involved in the reduction of thrombus formation, by inhibiting the inositol phosphate accumulation, temanogrel entered Phase I clinical trial as a potential antiplatelet …
Number of citations: 28 pubs.acs.org
K Vaidya, B Tucker, S Patel, MKC Ng - Cells, 2021 - mdpi.com
In acute coronary syndrome (ACS) patients, restoring epicardial culprit vessel patency and flow with percutaneous coronary intervention or coronary artery bypass grafting has been the …
Number of citations: 6 www.mdpi.com
CT O'Connor, TJ Kiernan, BP Yan - Expert Opinion on …, 2015 - Taylor & Francis
Introduction: Ischemic heart disease is the most common cause of death worldwide. Despite improvements in interventional and pharmacological therapy for acute coronary syndrome (…
Number of citations: 3 www.tandfonline.com
FO Alenazy, MR Thomas - Platelets, 2021 - Taylor & Francis
Acute coronary syndromes (ACS) are a global cause of mortality and morbidity that affect millions of lives worldwide. Following atherosclerotic plaque rupture, platelet activation and …
Number of citations: 19 www.tandfonline.com
S Shah, T Nayfeh, B Hasan, M Urtecho, M Firwana… - Chest, 2022 - Elsevier
BACKGROUND The management of patients who are receiving chronic oral anticoagulation therapy and require an elective surgery or invasive procedure is a common clinical scenario…
Number of citations: 3 www.sciencedirect.com
MMS Sim, S Shiferawe, JP Wood - Frontiers in Cardiovascular …, 2023 - ncbi.nlm.nih.gov
Antithrombotic therapy is a delicate balance between the benefits of preventing a thrombotic event and the risks of inducing a major bleed. Traditional approaches have included …
Number of citations: 5 www.ncbi.nlm.nih.gov
P Gresele, S Momi - Biochemical Pharmacology, 2022 - Elsevier
Platelets are the main effectors of the thrombotic events occurring at a ruptured atherosclerotic plaque and therefore antiplatelet agents are the mainstay of antithrombotic treatment for …
Number of citations: 4 www.sciencedirect.com
JA Maclean, SM Schoenwaelder - Serotonin, 2019 - Elsevier
The discovery of serotonin in platelets in the 1950s heralded a new era of research in the study of blood clot formation. Platelets, which represent the cellular components in the blood …
Number of citations: 14 www.sciencedirect.com
OPR Dev - Org. Process Res. Dev, 2007 - apisynthesisint.blogspot.in
DR ANTHONY MELVIN CRASTO, WorldDrugTracker, hel** millions, A 90% paralysed man in action for you, I am suffering from transverse mylitis and bound to a wheel chair, With …
Number of citations: 0 apisynthesisint.blogspot.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.